Brucidine

Vue d'ensemble

Description

Brucidine is a derivative of brucine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. Brucine is known for its toxic properties and has been used in various chemical and pharmacological applications. This compound, being a derivative, shares some of these properties but also exhibits unique characteristics that make it valuable in scientific research and industrial applications.

Méthodes De Préparation

Brucidine can be synthesized through several methods. One common method involves the electrolytic reduction of brucine . Another approach is the N-alkylation of brucine with 6-bromohexanoic acid to form N-(5-carboxypentyl)brucinium bromide . Additionally, this compound can be prepared by the reaction of brucine with ethylenediamine using boric acid as a catalyst . These methods offer advantages such as good yields, simple procedures, low cost, and ease of workup.

Analyse Des Réactions Chimiques

Brucidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of this compound with sodium and methanol or ethanol in liquid ammonia cleaves the allylic ether linkage at C23 . Depending on the conditions, the 21,22-olefinic bond may escape reduction or undergo partial or complete saturation . Common reagents used in these reactions include sodium, methanol, ethanol, and liquid ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Brucidine has a wide range of scientific research applications. In chemistry, it is used as a resolving agent in chiral resolution due to its large chiral molecule structure . In biology and medicine, this compound has shown potential as an anti-tumor, anti-inflammatory, and analgesic agent . It has been used to inhibit the proliferation of HepG2 cells in hepatocellular carcinoma by regulating calcium concentration and depolarization of mitochondria . Additionally, this compound has applications in the treatment of rheumatoid arthritis, nervous diseases, and traumatic pains . In industry, this compound is used in the synthesis of various derivatives for biological and analytical methods .

Mécanisme D'action

The mechanism of action of brucidine involves its interaction with molecular targets and pathways. For example, this compound inhibits the proliferation of HepG2 cells by activating the MAP kinase kinase-7 (MKK7) gene, which then activates the pathway mediated by the c-Jun N-terminal kinase (JNK) gene to induce apoptosis . In the treatment of bone metastasis in breast cancer, this compound down-regulates vascular endothelial growth factor (VEGF) expression, inhibiting tumor angiogenesis, growth, and bone metastasis . These mechanisms highlight the compound’s potential in targeting specific molecular pathways for therapeutic purposes.

Comparaison Avec Des Composés Similaires

Brucidine is similar to other alkaloids such as brucine and strychnine. While brucine and strychnine are both toxic alkaloids found in the Strychnos nux-vomica tree, this compound exhibits unique properties that make it valuable in specific applications. For instance, this compound’s ability to inhibit the proliferation of cancer cells and its use in chiral resolution distinguish it from its parent compounds . Additionally, this compound’s synthetic versatility allows for the creation of various derivatives with distinct biological and analytical applications .

Propriétés

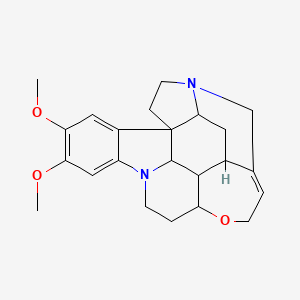

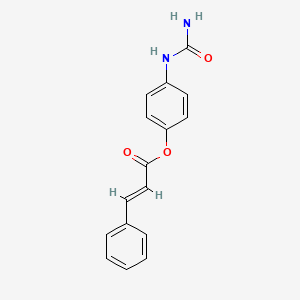

IUPAC Name |

10,11-dimethoxy-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-26-18-10-15-16(11-19(18)27-2)25-6-3-17-21-14-9-20-23(15,22(21)25)5-7-24(20)12-13(14)4-8-28-17/h4,10-11,14,17,20-22H,3,5-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGBAYZUUDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2CCC7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

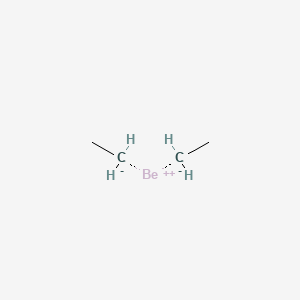

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969685 | |

| Record name | 2,3-Dimethoxystrychnidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-64-2 | |

| Record name | Brucidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brucidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxystrychnidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)

![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)